REACTION_CXSMILES
|
Cl.[CH3:2][O:3][C:4](=[O:7])[CH2:5][NH2:6].C(=O)(O)[O-].[Na+].[Cl:13][CH2:14][C:15]([NH:17][C:18]1[CH:19]=[C:20]([CH:24]=[CH:25][CH:26]=1)[C:21](Cl)=[O:22])=[O:16]>O.CO>[CH3:2][O:3][C:4](=[O:7])[CH2:5][NH:6][C:21](=[O:22])[C:20]1[CH:24]=[CH:25][CH:26]=[C:18]([NH:17][C:15](=[O:16])[CH2:14][Cl:13])[CH:19]=1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
358 g
|
Type
|
reactant
|
Smiles
|
Cl.COC(CN)=O
|
Name
|
3-(chloroacetylamino)benzoylchloride
|
Quantity
|
650 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)NC=1C=C(C(=O)Cl)C=CC1
|
Name
|
acid chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
239.4 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
239.4 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at room temperature for 0.5 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
, the mixture is diluted with 1 l
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
ADDITION
|
Details
|
has been added
|
Type
|
STIRRING
|
Details
|
The reaction mixture is stirred for 16 hrs
|
Duration
|
16 h
|
Type
|
ADDITION
|
Details
|
, diluted with 800 ml
|
Type
|
CUSTOM
|
Details
|
to provide a solid which
|
Type
|
CUSTOM
|
Details
|
is collected
|
Type
|
WASH
|
Details
|
sequentially washed with 500 ml
|
Type
|
CUSTOM
|
Details
|
dried for 3 days
|
Duration
|
3 d
|
Type
|
WAIT
|
Details
|
for 12 hrs
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
under reduced pressure at 45° C. to afford 626.7 g
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(CNC(C1=CC(=CC=C1)NC(CCl)=O)=O)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 77% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |